molecular formula C26H20N2O7 B14947041 3-{[(2E)-2-cyano-3-(4-methoxy-3-{[(4-methoxyphenyl)carbonyl]oxy}phenyl)prop-2-enoyl]amino}benzoic acid

3-{[(2E)-2-cyano-3-(4-methoxy-3-{[(4-methoxyphenyl)carbonyl]oxy}phenyl)prop-2-enoyl]amino}benzoic acid

Cat. No.: B14947041
M. Wt: 472.4 g/mol
InChI Key: GIADFGAISOZQMP-XDHOZWIPSA-N
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Description

3-{[(2E)-2-cyano-3-(4-methoxy-3-{[(4-methoxyphenyl)carbonyl]oxy}phenyl)prop-2-enoyl]amino}benzoic acid is a complex organic compound with a unique structure that includes multiple functional groups such as cyano, methoxy, and carbonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(2E)-2-cyano-3-(4-methoxy-3-{[(4-methoxyphenyl)carbonyl]oxy}phenyl)prop-2-enoyl]amino}benzoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-methoxybenzoyl chloride with 3-amino-4-methoxybenzoic acid in the presence of a base such as triethylamine. The resulting intermediate is then subjected to a Knoevenagel condensation with 4-methoxybenzaldehyde and malononitrile to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-{[(2E)-2-cyano-3-(4-methoxy-3-{[(4-methoxyphenyl)carbonyl]oxy}phenyl)prop-2-enoyl]amino}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.

Major Products

    Oxidation: Formation of 4-methoxybenzoic acid derivatives.

    Reduction: Formation of 3-amino-4-methoxybenzoic acid derivatives.

    Substitution: Formation of various substituted benzoic acid derivatives.

Scientific Research Applications

3-{[(2E)-2-cyano-3-(4-methoxy-3-{[(4-methoxyphenyl)carbonyl]oxy}phenyl)prop-2-enoyl]amino}benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-{[(2E)-2-cyano-3-(4-methoxy-3-{[(4-methoxyphenyl)carbonyl]oxy}phenyl)prop-2-enoyl]amino}benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, potentially disrupting key biological processes. The presence of multiple functional groups allows it to engage in various interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[(2E)-2-cyano-3-(4-methoxy-3-{[(4-methoxyphenyl)carbonyl]oxy}phenyl)prop-2-enoyl]amino}benzoic acid is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse applications in research and industry.

Properties

Molecular Formula

C26H20N2O7

Molecular Weight

472.4 g/mol

IUPAC Name

3-[[(E)-2-cyano-3-[4-methoxy-3-(4-methoxybenzoyl)oxyphenyl]prop-2-enoyl]amino]benzoic acid

InChI

InChI=1S/C26H20N2O7/c1-33-21-9-7-17(8-10-21)26(32)35-23-13-16(6-11-22(23)34-2)12-19(15-27)24(29)28-20-5-3-4-18(14-20)25(30)31/h3-14H,1-2H3,(H,28,29)(H,30,31)/b19-12+

InChI Key

GIADFGAISOZQMP-XDHOZWIPSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)OC2=C(C=CC(=C2)/C=C(\C#N)/C(=O)NC3=CC=CC(=C3)C(=O)O)OC

Canonical SMILES

COC1=CC=C(C=C1)C(=O)OC2=C(C=CC(=C2)C=C(C#N)C(=O)NC3=CC=CC(=C3)C(=O)O)OC

Origin of Product

United States

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